molecular formula C20H12N4O3S B3443591 2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide

2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide

Cat. No.: B3443591
M. Wt: 388.4 g/mol
InChI Key: QVYAGVDOGXNJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of furan, thiazole, and quinoxaline rings in its structure makes it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone such as glyoxal.

    Introduction of Furan Rings: The furan rings can be introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thioamides.

    Amidation: The final step involves the amidation reaction to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can occur at the quinoxaline ring, converting it to dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of furan-2,3-diones.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.

Mechanism of Action

The mechanism of action of 2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-bis(furan-2-yl)quinoxaline: Lacks the thiazole and carboxamide groups, making it less versatile in biological applications.

    N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide: Lacks the furan rings, which may reduce its chemical reactivity and biological activity.

Uniqueness

2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide is unique due to the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of furan, thiazole, and quinoxaline rings in a single molecule provides a versatile scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O3S/c25-19(24-20-21-7-10-28-20)12-5-6-13-14(11-12)23-18(16-4-2-9-27-16)17(22-13)15-3-1-8-26-15/h1-11H,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYAGVDOGXNJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=NC=CS4)N=C2C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Reactant of Route 3
Reactant of Route 3
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Reactant of Route 4
Reactant of Route 4
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide
Reactant of Route 6
Reactant of Route 6
2,3-bis(furan-2-yl)-N-(1,3-thiazol-2-yl)quinoxaline-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.